N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-8-2-4-9(5-3-8)19(16,17)13-7-6-10-14-15-11(12)18-10/h2-5,13H,6-7H2,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBWBADQFZIXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with carbon disulfide to yield the thiadiazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazoles .
Scientific Research Applications
Antimicrobial Applications
The compound's structure incorporates a thiadiazole moiety, which is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit significant activity against various pathogens, including bacteria and fungi.
Case Studies
- A study demonstrated that compounds with a thiadiazole structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL .
- Another investigation highlighted that derivatives bearing halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria, suggesting that modifications to the thiadiazole ring can optimize efficacy .
Anticancer Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide also shows promise in cancer research. Thiadiazole derivatives have been reported to possess anticancer activities across various cell lines.
Case Studies
- Research has shown that thiadiazole derivatives can decrease the viability of human cancer cell lines such as breast (MCF-7), lung (A549), and leukemia cells . For instance, a specific derivative demonstrated reduced growth in breast cancer xenografts without significant toxicity to normal cells.
- A comparative study indicated that certain thiadiazole compounds were more effective than standard chemotherapeutic agents in reducing tumor size in preclinical models .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme critical for the survival of certain bacteria . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiadiazole ring, sulfonamide group, or linker regions. Below is a comparative analysis:
Table 1: Structural and Commercial Comparison
Key Observations:
- Linker Modifications : The ethyl linker in the target compound may enhance solubility compared to thioether or rigid aromatic linkers .
- Sulfonamide Substituents: 4-Methylbenzenesulfonamide (target) vs. 4-aminobenzenesulfonamide () alters electronic properties, impacting receptor affinity .
- Thiadiazole Substitutions: 5-Amino groups (target) improve hydrogen-bonding capacity, whereas 5-ethyl or halogen substituents () may enhance lipophilicity .
Pharmacological and Biochemical Insights
- Anticancer Activity: Thiadiazole derivatives with benzene moieties (e.g., N-(5-Amino-1,3,4-thiadiazol-2-yl) benzamide) induce apoptosis and cell cycle arrest in cancer models . The target compound’s ethyl linker may improve membrane permeability compared to benzamide analogs.
- Enzyme Inhibition : Sulfonamide-thiadiazole hybrids, such as those in , exhibit carbonic anhydrase or kinase inhibition . The 4-methyl group in the target compound could modulate selectivity.
- Antimicrobial Potential: Nicotinamide-substituted thiadiazoles () show antifungal activity, suggesting the target compound’s amino group may confer similar properties .
Solubility and Stability
- Solubility: The target compound’s solubility is undocumented, but analogs like 4-amino-N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide have low aqueous solubility (~0.1 mg/mL) . The 4-methyl group may slightly improve lipophilicity.
- Crystal Packing : Thiadiazole derivatives (e.g., ) form hydrogen-bonded networks (N–H···O/N) that stabilize the solid state, critical for formulation .
Biological Activity
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological mechanisms, efficacy, and relevant research findings.
Overview of the Compound
This compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. The compound's molecular formula is , with a molecular weight of approximately 298.38 g/mol .
Target Enzyme: Urease
The primary biological target for this compound is the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in the urea cycle. Inhibition of urease by this compound leads to decreased survival rates of urease-dependent bacteria such as Helicobacter pylori.
Mode of Action
The compound interacts with the active site of urease, effectively blocking substrate access and thereby inhibiting its activity. This inhibition can lead to reduced ammonia production, which is detrimental to bacterial survival.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that derivatives with a thiadiazole moiety exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds similar to this one can inhibit Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain thiadiazole derivatives can induce cytotoxic effects on various cancer cell lines, including chronic myelogenous leukemia (K562) cells. The mechanism may involve apoptosis induction and modulation of cell signaling pathways related to cancer progression .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study published in 2018 highlighted that derivatives of thiadiazoles exhibited significant antimicrobial activity against a range of pathogens. The specific compound under discussion showed enhanced activity when modified with various substituents .
- Cytotoxic Effects on Cancer Cells : In another investigation focused on anticancer properties, this compound was evaluated for its cytotoxic effects on multiple human cancer cell lines. Results indicated selective toxicity towards K562 cells with potential implications for targeted cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide?
- Methodology : The compound is synthesized via a multi-step approach. First, the 1,3,4-thiadiazole core is prepared by cyclizing thiosemicarbazide derivatives with carboxylic acids using phosphoryl chloride (POCl₃) under reflux (90°C, 3 hours). Subsequent sulfonylation involves reacting the thiadiazole intermediate with 4-methylbenzenesulfonyl chloride in dimethyl sulfoxide (DMSO) with a base like triethylamine to facilitate coupling. Precipitation is achieved by pH adjustment (ammonia solution, pH 8–9), followed by recrystallization from DMSO/water mixtures .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ ~10 ppm) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 305 [M+1] for related thiadiazoles) .
- Elemental Analysis : Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) impact yield and purity?
- Methodology : Optimizing POCl₃ stoichiometry (3 mol equivalents) and reflux duration (3–4 hours) maximizes cyclization efficiency. Polar aprotic solvents (DMSO) enhance sulfonamide coupling yields (>70%), while bases like triethylamine mitigate side reactions. Impurities are removed via recrystallization (DMSO/water, 2:1 v/v) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodology :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology : Cross-validate results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Compare structural analogs (e.g., 4-amino-N-(5-methyl-thiadiazol-2-yl)benzenesulfonamide) to isolate substituent effects. Use computational docking to predict binding affinities and rationalize discrepancies .
Q. Which structural modifications enhance pharmacological activity?
- Methodology :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability and lipophilicity .
- Heterocycle Fusion : Attach pyrimidine or oxadiazole rings to modulate receptor selectivity .
- SAR Studies : Compare EC₅₀ values of analogs with varying alkyl/aryl chains on the thiadiazole ring .
Q. How does X-ray crystallography contribute to conformational analysis?
- Methodology : Single-crystal X-ray diffraction reveals bond angles, dihedral rotations, and hydrogen-bonding networks. For example, the thiadiazole ring in related compounds adopts a planar conformation, with sulfonamide oxygen atoms forming intermolecular H-bonds stabilizing the crystal lattice .
Q. What strategies improve solubility for in vivo studies?
- Methodology :
- Prodrug Design : Incorporate phosphate or glycoside moieties for enhanced aqueous solubility .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations .
- Salt Formation : Prepare sodium or hydrochloride salts to increase dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
